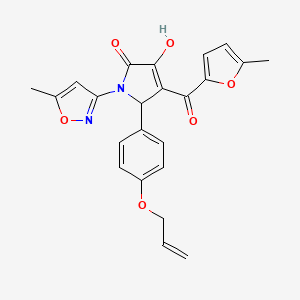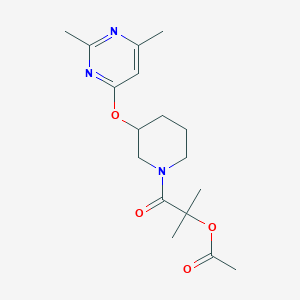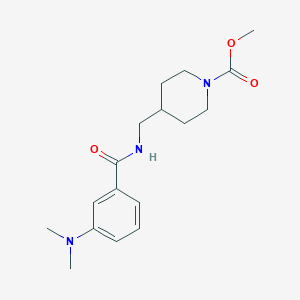
Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a benzamide group, and a dimethylamino group, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The process may include the following steps:
Formation of Piperidine Ring: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Introduction of Benzamide Group: The benzamide group can be introduced through the reaction of benzoic acid with dimethylamine, followed by esterification with methanol to form the methyl ester.
Coupling of Piperidine and Benzamide: The final step involves the coupling of the piperidine ring with the benzamide group, typically using coupling agents like carbodiimides (e.g., DCC, EDC) under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, carbodiimides (DCC, EDC)
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, ketones
Reduction Products: Alcohols, amines
Substitution Products: Amides, esters, ethers
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating derivatives with potential biological activity.
Biology: Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable compound for drug discovery.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its structural complexity allows for the creation of drugs with specific pharmacological properties.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it an ideal candidate for various industrial processes.
作用机制
The mechanism by which Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, while the benzamide moiety can engage in hydrogen bonding and other interactions with biological targets. The piperidine ring provides structural rigidity, enhancing the compound's binding affinity to its targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
Transporters: Interaction with transport proteins can affect the uptake and distribution of the compound within biological systems.
相似化合物的比较
Methyl 4-(dimethylamino)benzoate: This compound shares the dimethylamino group but lacks the piperidine ring.
Methyl 4-(benzamido)methylpiperidine-1-carboxylate: This compound has the piperidine ring and benzamide group but lacks the dimethylamino group.
Uniqueness: Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate stands out due to its combination of structural features, which provide it with unique chemical and biological properties. Its ability to interact with multiple targets and pathways makes it a versatile compound for various applications.
属性
IUPAC Name |
methyl 4-[[[3-(dimethylamino)benzoyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-19(2)15-6-4-5-14(11-15)16(21)18-12-13-7-9-20(10-8-13)17(22)23-3/h4-6,11,13H,7-10,12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEJTRAIRWMYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
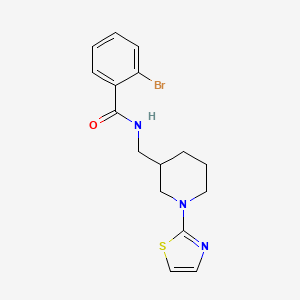
![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)
![2-(ethanesulfonyl)-1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2936941.png)
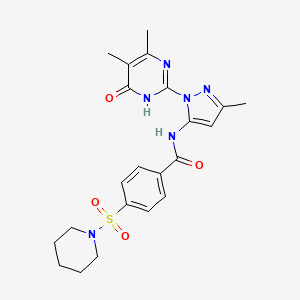
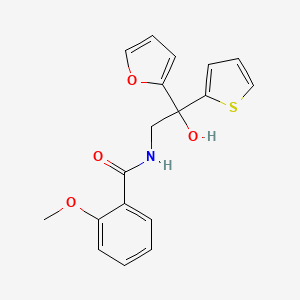
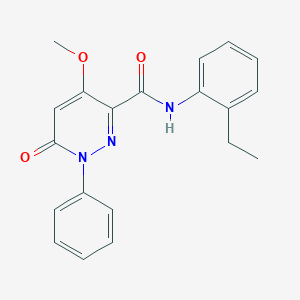
![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)
![N-[(4-chlorophenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2936949.png)
![Ethyl (5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2936950.png)
![12-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2936952.png)
![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)
